Benidipine

描述

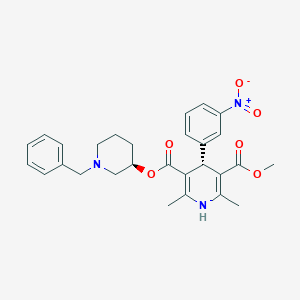

Structure

3D Structure

属性

IUPAC Name |

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVNQOLPLYWLHQ-ZEQKJWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022648 | |

| Record name | Benidipene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/ml | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

105979-17-7 | |

| Record name | Benidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105979-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105979177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benidipene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9T91JS7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>193ºC | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Benidipine's Dual Action: Enhancing Nitric Oxide Production and Mitigating Oxidative Stress

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of benidipine, a long-acting dihydropyridine calcium channel blocker, on nitric oxide (NO) production and oxidative stress. This compound exhibits a dual mechanism of action that extends beyond its primary antihypertensive effects, offering potential vasculoprotective and cardioprotective benefits. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways.

Modulation of Nitric Oxide Production

This compound has been demonstrated to enhance the production of nitric oxide, a critical signaling molecule in the vascular endothelium that governs vasodilation, inhibits platelet aggregation, and prevents leukocyte adhesion.

Quantitative Effects on Nitric Oxide Production

The following table summarizes the quantitative impact of this compound on markers of nitric oxide production from various experimental models.

| Experimental Model | Treatment Details | Outcome Measure | Result | Reference |

| Renovascular Hypertensive Rats (RHR) | This compound (5 mg/kg/day) for 6 weeks | Nitrite (NO₂⁻) production in left ventricle | Increased to 5.11 ± 0.41 nmol/mg protein from 2.53 ± 0.35 nmol/mg protein in untreated RHR.[1] | [1][2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound (0.3-10 µM) | Endothelial Nitric Oxide Synthase (eNOS) expression | Augmented eNOS expression.[3] | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound (0.3-10 µM) | Total eNOS enzymatic activity | Augmented total eNOS enzymatic activities.[3] | [3] |

| Mice with Carotid Artery Ligation | This compound (3 mg/kg per day) | Basal and agonist-induced NO production | Increased NO production.[4] | [4] |

Signaling Pathways in Nitric Oxide Production

This compound's influence on nitric oxide production is primarily mediated through the stimulation of endothelial nitric oxide synthase (eNOS). The proposed signaling pathway involves the Akt/PKB (Protein Kinase B) pathway, which leads to the phosphorylation of eNOS at its serine 1177 residue, thereby activating the enzyme.

Figure 1: Proposed signaling pathway for this compound-induced nitric oxide production.

Experimental Protocol: Measurement of Nitrite Production (Griess Assay)

The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in biological fluids.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

-

-

Sodium nitrite (NaNO₂) standard solutions (0-100 µM).

-

Sample (e.g., cell culture supernatant, tissue homogenate).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare a standard curve using the sodium nitrite solutions.

-

Pipette 50 µL of standards and samples into the wells of the 96-well plate in duplicate.

-

Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Attenuation of Oxidative Stress

This compound demonstrates significant antioxidant properties by reducing the production of reactive oxygen species (ROS) and mitigating oxidative damage. This effect is, at least in part, independent of its blood pressure-lowering action.[5]

Quantitative Effects on Oxidative Stress Markers

The following table summarizes the quantitative impact of this compound on various markers of oxidative stress.

| Experimental Model | Treatment Details | Outcome Measure | Result | Reference |

| Hypertensive Patients | This compound (4 mg/day) | Plasma Thiobarbituric Acid Reactive Substances (TBARS) | Significantly decreased plasma TBARS.[5] | [5] |

| Hypertensive Patients | This compound (4-8 mg/day) | Plasma TBARS | Decreased plasma TBARS to a greater degree than the reduction in blood pressure.[5] | [5] |

| Salt-loaded Stroke-Prone Spontaneously Hypertensive Rats | This compound (1, 3, 10 mg/kg/day) for 2 weeks | Plasma TBARS | Attenuated the increase in plasma TBARS levels.[6] | [6] |

| Human Polymorphonuclear Leukocytes | This compound (0.1-30 µM) | fMLP-induced ROS production | Concentration-dependently suppressed ROS production.[6] | [6] |

| Patients with Essential Hypertension | This compound (4 mg) for 6 months | ROS formation by Polymorphonuclear cells | Fell by 32 arbitrary units (p<0.01).[7] | [7] |

| Isoproterenol-induced Myocardial Infarction in Rats | This compound pretreatment | Myocardial Lipid Peroxides | Preserved lipid peroxide levels.[8] | [8] |

| Isoproterenol-induced Myocardial Infarction in Rats | This compound pretreatment | Myocardial Antioxidant Enzymes (GSH, CAT, SOD, GPx, GRx, GST) | Preserved antioxidant enzyme levels.[8] | [8] |

Signaling Pathways in Oxidative Stress Reduction

This compound's antioxidant effects are linked to its ability to inhibit the Ca²⁺/Protein Kinase C (PKC)/NADPH oxidase signaling pathway. By reducing intracellular calcium elevation and subsequent PKC activation, this compound suppresses the activation of NADPH oxidase, a major source of superoxide radicals in vascular cells.

Figure 2: this compound's inhibitory effect on the Ca²⁺/PKC/NADPH oxidase pathway.

Experimental Protocol: Measurement of ROS in Polymorphonuclear Cells (Flow Cytometry)

Flow cytometry with a fluorescent probe is a standard method to quantify intracellular ROS production in specific cell populations.

Materials:

-

Dihydrorhodamine 123 (DHR 123) or 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Phorbol 12-myristate 13-acetate (PMA) or formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant.

-

Whole blood or isolated polymorphonuclear cells (PMNs).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Isolate PMNs from whole blood using a density gradient centrifugation method, or use whole blood directly.

-

Incubate the cells with this compound or vehicle control for a specified period.

-

Load the cells with a fluorescent ROS probe (e.g., DCFH-DA at a final concentration of 5 µM) by incubating for 15-30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Stimulate ROS production by adding a stimulant like PMA or fMLP.

-

Acquire the fluorescence data immediately using a flow cytometer, typically with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Analyze the data by gating on the PMN population and quantifying the mean fluorescence intensity, which is proportional to the amount of intracellular ROS.

Summary and Future Directions

This compound's multifaceted pharmacological profile, encompassing both enhanced nitric oxide production and reduced oxidative stress, positions it as a promising therapeutic agent beyond simple blood pressure control. The data strongly suggest a direct cellular effect that contributes to its vasculoprotective properties.

Future research should focus on further elucidating the precise molecular interactions of this compound with the components of the eNOS and NADPH oxidase signaling pathways. Additionally, long-term clinical studies are warranted to fully evaluate the impact of these mechanisms on cardiovascular outcomes in hypertensive and other at-risk patient populations. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound stimulates nitric oxide synthase and improves coronary circulation in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A calcium channel blocker, this compound, inhibits intimal thickening in the carotid artery of mice by increasing nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidative effects of this compound hydrochloride in patients with hypertension independent of antihypertensive effects. Relationship between blood pressure and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an anti-hypertensive drug, inhibits reactive oxygen species production in polymorphonuclear leukocytes and oxidative stress in salt-loaded stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a long-acting calcium channel blocker, inhibits oxidative stress in polymorphonuclear cells in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound prevents oxidative stress, inflammatory changes and apoptosis related myofibril damage in isoproterenol-induced myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Benidipine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties and metabolism of benidipine, a dihydropyridine calcium channel blocker, in key preclinical models. The information presented is intended to support research and development efforts by offering detailed data, experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

Pharmacokinetic Properties

This compound exhibits rapid absorption and extensive metabolism in preclinical species. The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration | Intravenous Administration | Reference(s) |

| Dose | 1, 3, 10 mg/kg | 30, 100, 300 µg/kg | [1] |

| Cmax (ng/mL) | 2.4 ± 0.3, 19.5 ± 6.2, 103.1 ± 41.3 (male) 5.7 ± 3.2, 64.7 ± 49.3, 371.7 ± 187.8 (female) | - | [1] |

| Tmax (hr) | 0.25 - 0.5 | - | [1][2] |

| t½ (hr) | 2.1, 2.8, 4.2 (male) 1.7, 2.3, 4.1 (female) | 0.61, 0.50, 0.47 (male) 0.50 (female, 100 µg/kg) | [1] |

| Bioavailability (%) | 4.3, 6.8, 25.6 (male) 11.0, 23.5, 95.9 (female) | - | [1] |

Note: Data are presented as mean ± SD where available.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Oral Administration | Intravenous Administration | Reference(s) |

| Dose | 0.5, 1.0, 1.5 mg/kg | 3, 10, 30 µg/kg | [1] |

| Cmax (ng/mL) | 1.6 ± 0.8, 9.8 ± 1.5, 25.9 ± 5.1 | - | [1] |

| Tmax (hr) | 0.5 - 4 | - | [1][2] |

| t½ (hr) | 1.6 ± 0.5, 3.1 ± 2.1, 4.0 ± 1.3 | 1.15, 1.36, 4.33 | [1] |

| Bioavailability (%) | 2.5 ± 1.2, 8.3 ± 3.7, 17.9 ± 3.5 | - | [1] |

Note: Data are presented as mean ± SD where available.

Absorption

This compound is rapidly absorbed after oral administration in both rats and dogs, with time to maximum plasma concentration (Tmax) generally occurring within 0.5 to 4 hours.[1][2] The bioavailability of this compound is dose-dependent and shows non-linearity in both species.[1][3]

Distribution

Following absorption, this compound is moderately distributed into tissues.[3] Studies with radiolabeled this compound in rats have shown high concentrations of radioactivity in the liver, kidneys, adrenal glands, and lungs.[4] this compound is highly bound to plasma proteins, with binding reported to be as high as 98%.[5]

Excretion

The primary route of excretion for this compound and its metabolites is through the feces. In rats, approximately 74% of an orally administered radiolabeled dose is excreted in the feces and 19% in the urine within 72 hours.[2] In dogs, fecal excretion accounts for about 66% and urinary excretion for 25% of the dose within 96 hours.[2] Biliary excretion is a significant pathway, with about 34% of the dose excreted in the bile of rats within 48 hours.[2] After repeated oral administration to rats, about 88% of the radioactivity is excreted in the feces and 6% in the urine.[6]

Metabolism of this compound

This compound undergoes extensive metabolism in preclinical species, with the liver being the primary site of biotransformation.[5][7] The metabolic pathways are similar in rats and dogs, although some quantitative differences exist.[8] The major metabolic reactions include:

-

Dehydrogenation of the dihydropyridine ring to its pyridine analog.[8]

-

Oxidative N-dealkylation of the benzyl group from the piperidine ring.[8]

-

Hydrolysis of the ester moieties.[8]

-

Hydroxylation of the methyl group.[8]

-

Decarboxylation .[8]

The cytochrome P450 (CYP) enzyme system, particularly CYP3A, is primarily responsible for the metabolism of this compound.[5] The two main metabolites identified are N-desbenzylthis compound and dehydrothis compound.[5]

Experimental Protocols

This section details the methodologies employed in the preclinical pharmacokinetic and metabolism studies of this compound.

In Vivo Pharmacokinetic Studies

A typical workflow for an in vivo pharmacokinetic study in preclinical models is outlined below.

Animal Models:

-

Rats: Male and female Wistar rats are commonly used.[2]

-

Dogs: Male beagle dogs are a frequently used non-rodent species.[2]

Dosing:

-

Oral (p.o.): this compound is typically administered via oral gavage as a suspension, for example, in a 0.5% methylcellulose solution.

-

Intravenous (i.v.): For intravenous studies, this compound is dissolved in a suitable vehicle, such as saline, and administered via the tail vein in rats or a cephalic vein in dogs.

Sample Collection:

-

Blood samples are collected at predetermined time points post-dosing.

-

Common blood collection sites include the retro-orbital plexus or tail vein in rats and the cephalic vein in dogs.

-

Plasma is separated by centrifugation and stored frozen until analysis.

Bioanalytical Method: HPLC

A common method for the quantification of this compound in plasma is High-Performance Liquid Chromatography (HPLC) with UV detection.

Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma in a microcentrifuge tube, add an internal standard.

-

Add 400 µL of a protein precipitating agent (e.g., acetonitrile).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 238 nm.

In Vitro Metabolism Studies

In vitro metabolism studies using liver microsomes are conducted to investigate the metabolic pathways and the enzymes involved.

Experimental Protocol:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (from rat or dog), a phosphate buffer (pH 7.4), and this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

-

Sample Processing: Centrifuge the mixture to pellet the protein.

-

Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using HPLC or LC-MS/MS.

Conclusion

This technical guide provides a consolidated resource on the preclinical pharmacokinetic properties and metabolism of this compound. The data presented in the tables, along with the detailed experimental protocols and visual diagrams, offer valuable insights for researchers and professionals in the field of drug development. The rapid absorption, extensive metabolism primarily mediated by CYP3A, and fecal elimination are key characteristics of this compound's disposition in preclinical models. These findings are crucial for informing the design of further non-clinical and clinical studies.

References

- 1. In vivo pharmacokinetic study [bio-protocol.org]

- 2. rjptonline.org [rjptonline.org]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Special Emphasis on Bioanalytical Method Development and Validation of an Anti-Hypertensive Drug Azelnidipine by LC-ESI-MS/MS in Healthy Human Volunteer's Blood Plasma - ProQuest [proquest.com]

Benidipine: A Technical Guide to its Cardiorenal Protective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the myocardial and renal protective effects of benidipine, a dihydropyridine calcium channel blocker. Through a comprehensive review of preclinical and clinical research, this document outlines the key signaling pathways influenced by this compound, presents quantitative data from pivotal studies in structured tables, and details the experimental protocols used to elucidate its protective actions.

Myocardial Protection

This compound has demonstrated significant efficacy in mitigating cardiac damage and adverse remodeling in various experimental models. Its cardioprotective effects are attributed to a multi-faceted mechanism of action that extends beyond simple blood pressure reduction.

Attenuation of Cardiac Hypertrophy and Remodeling

This compound has been shown to inhibit cardiac myocyte hypertrophy and the progression from hypertrophy to heart failure.[1] Studies in pressure-overloaded mice have revealed that this compound treatment can significantly reduce the heart-to-body weight ratio and lung-to-body weight ratio, indicative of decreased cardiac hypertrophy and pulmonary congestion.[1][2] Furthermore, in a type II diabetic rat model, this compound was found to suppress the expression of angiogenic growth factors, thereby preventing cardiac angiogenesis and fibrosis, which are key components of diabetic cardiac remodeling.[3]

Modulation of the Nitric Oxide (NO) Signaling Pathway

A crucial aspect of this compound's cardioprotective role is its interaction with the nitric oxide (NO) signaling pathway.[1] Research has shown that this compound can down-regulate the protein inhibitor of neuronal nitric oxide synthase (PIN), leading to increased NO bioavailability.[1] This enhancement of NO signaling contributes to the inhibition of myocyte hypertrophy. The beneficial effects of this compound on myocyte hypertrophy are partially blocked by NO synthase inhibitors, underscoring the importance of this pathway.[1][2]

Reduction of Oxidative Stress and Apoptosis

This compound exhibits potent antioxidant properties that contribute to its cardioprotective effects. In a rat model of isoproterenol-induced myocardial infarction, pretreatment with this compound preserved the levels of antioxidant enzymes and reduced lipid peroxidation.[4] This antioxidant activity is coupled with anti-apoptotic effects, as evidenced by the maintained levels of caspase-3 and the preservation of the ultrastructural architecture of cardiac tissue.[4]

Cardioprotection in Ischemia-Reperfusion Injury

Oral administration of this compound has been shown to confer significant protection against ischemia-reperfusion injury in the rat heart.[5] Treatment with this compound led to improved post-ischemic recovery of left ventricular function and reduced leakage of creatine kinase, a marker of myocardial damage.[5]

Improvement of Left-Ventricular Diastolic Function

In hypertensive rats, this compound has been observed to reduce left-ventricular diastolic stiffness and mortality to a greater extent than purely L-type calcium channel blockers.[6][7] This effect is linked to the promotion of coronary angiogenesis, which improves myocardial oxygen supply.[6][8] this compound achieves this by increasing the expression of hypoxia-inducible factor 1-alpha (HIF-1α), vascular endothelial growth factor (VEGF), and endothelial nitric oxide synthase (eNOS).[6][8]

Renal Protection

This compound's therapeutic benefits extend to the renal system, where it exerts protective effects through various mechanisms, including improved hemodynamics, endothelial function, and anti-inflammatory actions.

Prevention of Glomerulosclerosis and Tubulointerstitial Injury

This compound has demonstrated the ability to prevent the progression of glomerular sclerosis and tubulointerstitial injury in experimental models of nephrotic syndrome and hypertensive nephropathy.[9][10] In a rat model of mesangioproliferative glomerulonephritis, this compound treatment ameliorated glomerular and tubulointerstitial injury and reduced the glomerular expression of transforming growth factor-beta (TGF-β) and alpha-smooth muscle actin (α-SMA), key mediators of fibrosis.[11]

Improvement of Renal Endothelial Function

Long-term treatment with this compound has been shown to improve impaired endothelium-dependent relaxation in the renal resistance arteries of spontaneously hypertensive rats (SHR).[12][13][14] This effect is primarily mediated by enhancing nitric oxide-mediated relaxation.[12][13][14]

Reduction of Proteinuria and Enhancement of Renal Function

Clinical and preclinical studies have highlighted this compound's ability to reduce proteinuria and improve renal function.[10][15][16] In a rat model of focal segmental glomerulosclerosis, this compound-treated rats exhibited less proteinuria and attenuated increases in blood urea nitrogen (BUN) and serum creatinine (sCr).[10] In hypertensive patients with chronic kidney disease, switching from an L-type calcium channel blocker to this compound resulted in a significant reduction in the urinary-albumin-creatinine ratio.[16]

Modulation of Glomerular Hemodynamics

This compound influences glomerular hemodynamics by dilating both glomerular afferent and efferent arterioles, which is attributed to its inhibition of T-type calcium channels.[17] This dual vasodilation leads to a decrease in intraglomerular pressure, which is a key mechanism for its renoprotective effects.[15][17]

Inhibition of Aldosterone and Oxidative Stress

A unique feature of this compound is its ability to inhibit T-type calcium channels, which leads to the suppression of aldosterone formation in the adrenal glands.[9][17] This reduction in aldosterone, a pro-fibrotic and pro-inflammatory hormone, contributes to its cardiorenal protective effects. Furthermore, this compound attenuates oxidative stress in the kidneys by reducing NADPH oxidase activity.[9][18]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited research, providing a clear comparison of this compound's effects across different experimental models.

Table 1: Myocardial Protection - Key Quantitative Data

| Parameter | Experimental Model | Treatment Group | Control Group | Percentage Change/p-value | Reference |

| Heart to Body Weight Ratio (mg/g) | Pressure-overloaded mice | 6.89 ± 0.48 | 8.76 ± 0.33 | P<0.01 | [1][2] |

| Lung to Body Weight Ratio (mg/g) | Pressure-overloaded mice | 7.39 ± 0.93 | 10.53 ± 0.99 | P<0.05 | [1][2] |

| Post-ischemic LVDP Recovery (%) | Ischemia-reperfusion rat heart | 87.5 ± 10.1 | 64.6 ± 11.9 | P<0.05 | [5] |

| Creatine Kinase Leakage (IU/15 min/kg) | Ischemia-reperfusion rat heart | 39.4 ± 7.5 | 61.1 ± 9.8 | P<0.05 | [5] |

Table 2: Renal Protection - Key Quantitative Data

| Parameter | Experimental Model | Treatment Group | Control Group | Percentage Change/p-value | Reference |

| Mean Arterial Pressure (mmHg) | Hypertensive patients with nondiabetic nephropathy | 99 ± 4 | 105 ± 5 | p = 0.002 | [15] |

| Glomerular Pressure (mmHg) | Hypertensive patients with nondiabetic nephropathy | 39 ± 5 | 48 ± 8 | p = 0.006 | [15] |

| Urinary Albumin-Creatinine Ratio | Hypertensive patients | - | - | 36.9% decrease (P = 0.001) | [16] |

| Plasma Aldosterone Concentration | Hypertensive patients | - | - | 11.8% decrease (P = 0.002) | [16] |

Signaling Pathways and Visualizations

The protective effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these key molecular interactions.

Nitric Oxide (NO) Signaling Pathway in Myocardial Protection

HIF-1α/VEGF/eNOS Pathway in Coronary Angiogenesis

Aldosterone and Oxidative Stress Pathway in Renal Protection

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the cardiorenal protective effects of this compound.

Pressure-Overload-Induced Cardiac Remodeling in Mice

-

Animal Model: C57 B6/J mice.[2]

-

Induction of Cardiac Remodeling: Transverse aortic constriction (TAC) was performed to induce pressure overload on the left ventricle.[2]

-

Treatment: this compound (10 mg/kg/d) was administered to the treatment group.[2]

-

Duration: 4 weeks.[2]

-

Assessments:

-

Cardiac Hypertrophy: Measured by heart to body weight ratio and lung to body weight ratio.[2]

-

Cardiac Function: Assessed by echocardiography to determine left ventricular fractional shortening (LVFS).[2]

-

Biomarkers: Plasma levels of nitric oxide (NO), B-type natriuretic peptide (BNP), and procollagen IV alpha were measured.[2]

-

Gene Expression: Analysis of protein inhibitor of neuronal NOS.[2]

-

In Vitro Studies: Rat neonatal cardiac myocytes were used to examine the effect of this compound on protein synthesis stimulated by phenylephrine (PE).[2]

-

Isoproterenol-Induced Myocardial Infarction in Rats

-

Animal Model: Wistar rats.[4]

-

Induction of Myocardial Infarction: Isoproterenol (85 mg/kg body weight, subcutaneous) was injected at an interval of 24 hours.[4]

-

Treatment: Animals were pretreated with this compound (1, 3, 10 µg/kg/day, intravenous) for 28 days prior to isoproterenol administration.[4]

-

Assessments:

-

Oxidative Stress: Myocardial lipid peroxide levels and antioxidant enzyme activities were assessed.[4]

-

Cardiac Biomarkers: Levels of cardiac troponins and other relevant markers were measured.[4]

-

Apoptosis: Caspase-3 activity was determined.[4]

-

Inflammatory Mediators: Levels of C-reactive protein (CRP) were measured.[4]

-

Histopathology: Ultrastructural architecture of the cardiac tissue was examined.[4]

-

Experimental Nephrotic Syndrome and Glomerulosclerosis in Rats

-

Animal Model: Sprague-Dawley rats.[10]

-

Induction of Glomerulosclerosis: A combination of puromycin aminonucleoside (PAN) and protamine sulfate (PS) was administered to induce focal segmental glomerulosclerosis (FSGS).[10]

-

Treatment: this compound (1 or 3 mg/kg, p.o.) was administered.[10]

-

Duration: Blood and urine collections were performed on days 0, 24, 37, 70, and 94. Histological examination was performed on day 94.[10]

-

Assessments:

-

Renal Function: Proteinuria, serum total cholesterol (sTC), blood urea nitrogen (BUN), serum creatinine (sCr), and creatinine clearance were measured.[10]

-

Histopathology: The percentage of glomeruli with segmental glomerulosclerosis/hyalinosis, mesangial cell proliferation, and mesangial foam cells was determined.[10]

-

Experimental Workflow for Studying Renal Endothelial Function

This technical guide synthesizes the current understanding of this compound's cardiorenal protective actions, providing a valuable resource for researchers and professionals in the field of cardiovascular and renal drug development. The detailed information on signaling pathways, quantitative effects, and experimental designs can aid in the design of future studies and the development of novel therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound, a long-acting calcium channel blocker, inhibits cardiac remodeling in pressure-overloaded mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-acting calcium channel blocker this compound suppresses expression of angiogenic growth factors and prevents cardiac remodelling in a Type II diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound prevents oxidative stress, inflammatory changes and apoptosis related myofibril damage in isoproterenol-induced myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ca(2+) channel blocker this compound promotes coronary angiogenesis and reduces both left-ventricular diastolic stiffness and mortality in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 8. Ca2+ channel blocker this compound promotes coronary angiogenesis and reduces both left-ventricular diastolic stiffness and mortality in hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a dihydropyridine L-type/T-type calcium channel blocker, affords additive benefits for prevention of cardiorenal injury in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective effect of this compound against the development of glomerular sclerosis in experimental nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a long-acting calcium-channel blocker, prevents the progression to end-stage renal failure in a rat mesangioproliferative glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound improves endothelial function in renal resistance arteries of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Effects of this compound on glomerular hemodynamics and proteinuria in patients with nondiabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of the T/L-type calcium channel blocker this compound on albuminuria and plasma aldosterone concentration. A pilot study involving switching from L-type calcium channel blockers to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Renoprotective effects of the L-/T-type calcium channel blocker this compound in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Studying the Antihypertensive Effects of Benidipine in Animal Models

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing various animal models for evaluating the antihypertensive properties of benidipine. Detailed protocols for key experiments are outlined to ensure reproducibility and accuracy in preclinical studies.

Introduction to this compound

This compound is a potent, long-acting dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris.[1][2][3] Its mechanism of action involves the inhibition of L-type, T-type, and N-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2][4] This blockade prevents the influx of calcium ions, leading to vasodilation, reduced peripheral vascular resistance, and consequently, a lowering of blood pressure.[1] Additionally, this compound has been shown to possess pleiotropic effects, including the stimulation of nitric oxide (NO) production, reduction of oxidative stress, and suppression of aldosterone production, which contribute to its cardioprotective and renoprotective benefits.[4][5][6]

Commonly Used Animal Models

The selection of an appropriate animal model is critical for elucidating the antihypertensive efficacy and underlying mechanisms of this compound. The most frequently employed models include spontaneously hypertensive rats (SHR), Dahl salt-sensitive (DS) rats, and models of renal hypertension.

Spontaneously Hypertensive Rats (SHR)

The SHR model is a well-established genetic model of essential hypertension, closely mimicking the human condition.

Application: Ideal for studying the long-term antihypertensive effects of this compound, its impact on endothelial function, and its potential to prevent or reverse cardiovascular and renal damage associated with chronic hypertension.[5][7][8]

Dahl Salt-Sensitive (DS) Rats

DS rats develop hypertension when fed a high-salt diet, making them a suitable model for investigating salt-sensitive hypertension.

Application: Useful for evaluating this compound's efficacy in a salt-dependent hypertensive state and for studying its effects on cardiac and renal remodeling, including the inhibition of endothelin-1 (ET-1) and transforming growth factor-beta1 (TGF-β1) expression.[9][10][11]

Renal Hypertensive Models

These models, such as the two-kidney, one-clip (2K1C) Goldblatt model in rats or surgically induced renal hypertension in dogs, simulate hypertension caused by renal artery stenosis.

Application: Appropriate for assessing the antihypertensive activity of this compound in the context of renin-angiotensin system activation and for studying its renal-protective effects.[12]

Experimental Protocols

The following are detailed protocols for conducting antihypertensive studies with this compound in the aforementioned animal models.

Protocol for Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent and long-term antihypertensive effects of this compound in SHR.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR), 16 weeks of age.[13]

-

This compound hydrochloride.

-

Vehicle (e.g., 0.5% carboxymethyl cellulose solution).

-

Oral gavage needles.

-

Non-invasive blood pressure measurement system (e.g., tail-cuff method).

-

Standard rat chow and water ad libitum.[13]

Procedure:

-

Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment.

-

Baseline Blood Pressure Measurement: Measure and record the systolic blood pressure (SBP) of all rats for three consecutive days to establish a stable baseline.

-

Grouping: Randomly divide the SHR into the following groups (n=8-10 per group):

-

Drug Administration: Administer this compound or vehicle orally once daily for a period of 7 weeks to 10 weeks.[5][13]

-

Blood Pressure Monitoring: Measure SBP weekly throughout the study period.

-

Terminal Procedures: At the end of the treatment period, collect blood samples for biochemical analysis and harvest organs (heart, kidneys, aorta) for histological and molecular analysis.

Protocol for Dahl Salt-Sensitive (DS) Rats

Objective: To investigate the effect of this compound on blood pressure and cardiac remodeling in salt-induced hypertension.

Materials:

-

Dahl salt-resistant (DR) rats as controls.[9]

-

Low-salt diet (control diet).[15]

-

This compound hydrochloride.

-

Vehicle.

-

Equipment for blood pressure measurement and tissue analysis.

Procedure:

-

Induction of Hypertension: Feed DS rats a high-salt diet starting at 6 weeks of age to induce hypertension.[9][11] DR rats are maintained on the same diet as a control.

-

Grouping: Divide the DS rats on the high-salt diet into two groups (n=8 per group):

-

Treatment: Administer this compound or vehicle for 5-6 weeks.[9][10]

-

Blood Pressure Measurement: Monitor blood pressure regularly.

-

Endpoint Analysis: After the treatment period, assess cardiac hypertrophy and fibrosis through histological examination of heart tissue.[9] Measure the expression of ET-1 and TGF-β1 in the left ventricle via methods like Western blotting or qPCR.[9][11]

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose (mg/kg/day) | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | % Reduction in SBP |

| WKY Control | - | 10 weeks | 135 ± 5 | 138 ± 6 | - |

| SHR Vehicle | - | 10 weeks | 210 ± 8 | 215 ± 7 | - |

| This compound | 3 | 8 days | 195 ± 5 | 165 ± 6 | ~15%[16] |

| This compound | 6 | 10 weeks | 212 ± 7 | 175 ± 8 | ~17%[13] |

Table 2: Effects of this compound in Dahl Salt-Sensitive (DS) Rats on a High-Salt Diet

| Treatment Group | Dose | Duration | Final SBP (mmHg) | Left Ventricular Weight/Body Weight (mg/g) | Myocardial Fibrosis (%) |

| DR Control | - | 5 weeks | 140 ± 10 | 2.5 ± 0.2 | 1.2 ± 0.3 |

| DS Vehicle | - | 5 weeks | 205 ± 12 | 4.1 ± 0.3 | 5.8 ± 0.7 |

| This compound | 1 mg/kg/day | 5 weeks | 185 ± 9 | 3.2 ± 0.2 | 2.5 ± 0.4[9] |

| This compound | 10 mg/kg chow | 6 weeks | ~22% decrease | Significant decrease | Tendency to decline[10] |

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Antihypertensive Action

Caption: Mechanism of this compound's vasodilatory effect.

Experimental Workflow for Antihypertensive Drug Screening

Caption: General experimental workflow for in vivo studies.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C28H31N3O6 | CID 656668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, a dihydropyridine L-type/T-type calcium channel blocker, affords additive benefits for prevention of cardiorenal injury in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound improves endothelial function in renal resistance arteries of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihypertensive effects of the new calcium antagonist this compound hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits expression of ET-1 and TGF-beta1 in Dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Possible linkage between renal injury and cardiac remodeling in Dahl salt-sensitive rats treated with the calcium channel antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Inhibits Expression of ET-1 and TGF-β1 in Dahl Salt-Sensitive Hypertensive Rats [jstage.jst.go.jp]

- 12. Antihypertensive effects of the new calcium antagonist this compound hydrochloride in conscious, renal-hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Long-term effects of this compound on cerebral vasoreactivity in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ca2+ channel blocker this compound promotes coronary angiogenesis and reduces both left-ventricular diastolic stiffness and mortality in hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of this compound, a long-lasting dihydropyridine-Ca2+ channel blocker, on cerebral blood flow autoregulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Benidipine's Impact on Osteoblast Differentiation

Introduction

Benidipine, a dihydropyridine calcium channel blocker, is primarily utilized for the treatment of hypertension and angina pectoris.[1] It functions by inhibiting L-type, N-type, and T-type calcium channels.[1] Emerging research has indicated that this compound may also exert beneficial effects on bone metabolism, specifically by promoting the differentiation and function of osteoblasts, the cells responsible for bone formation.[2][3][4] Studies have shown that this compound can enhance the expression of key osteogenic markers such as Alkaline Phosphatase (ALP), Runt-related transcription factor 2 (RUNX2), Bone Morphogenetic Protein 2 (BMP2), and Osteocalcin (OCN).[2][3][5] This has led to the hypothesis that this compound could be a promising therapeutic agent for patients with both hypertension and osteoporosis.[3][5]

These application notes provide a comprehensive set of protocols to assess the in vitro effects of this compound on the proliferation, differentiation, and mineralization of pre-osteoblastic cells, such as the commonly used mouse MC3T3-E1 cell line.[2][6]

Experimental Workflow Overview

The overall experimental process involves culturing pre-osteoblastic cells, inducing osteogenic differentiation in the presence of varying concentrations of this compound, and subsequently analyzing key markers of osteoblast maturation at different time points.

Quantitative Data Summary

The following tables provide a summary of this compound concentrations used in literature and a template for presenting quantitative results from the described assays.

Table 1: this compound Concentrations and Key Osteogenic Markers

| Concentration Range | Cell Line | Key Markers Upregulated | Reference |

|---|---|---|---|

| 1 pM - 100 nM | MC3T3-E1 | Alkaline Phosphatase (ALP) | [6][7] |

| 1 nM - 1 µM | MC3T3-E1 | Mineralization | [7] |

| 1x10⁻⁹ M - 1x10⁻⁶ M | MC3T3-E1 | RUNX2, BMP2, OCN | [3][4][5] |

| 0.1 µM and 1.0 µM | MC3T3-E1 | ALP Activity, Matrix Mineralization |[2] |

Table 2: Template for Quantitative Assay Results (Day 7)

| This compound (µM) | Relative Cell Viability (%) | Relative ALP Activity (Fold Change) | RUNX2 Gene Expression (Fold Change) | RUNX2 Protein Expression (Fold Change) |

|---|---|---|---|---|

| 0 (Control) | 100 | 1.0 | 1.0 | 1.0 |

| 0.01 | ||||

| 0.1 |

| 1.0 | | | | |

Table 3: Template for Alizarin Red S Quantification (Day 21)

| This compound (µM) | Absorbance at 562 nm |

|---|---|

| 0 (Control) | |

| 0.01 | |

| 0.1 |

| 1.0 | |

Experimental Protocols

Cell Culture and Osteogenic Induction

This protocol outlines the maintenance of MC3T3-E1 pre-osteoblastic cells and the induction of their differentiation.

-

Materials:

-

MC3T3-E1 Subclone 4 cells (ATCC)

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Osteogenic Differentiation Medium (ODM): Alpha-MEM with 10% FBS, 1% Pen-Strep, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.[6]

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Culture MC3T3-E1 cells in Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Prepare a stock solution of this compound in DMSO. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

-

Seed cells in appropriate culture plates (e.g., 96-well for MTT, 24-well for ALP and Alizarin Red S, 6-well for RNA/protein extraction) at a density of 5 x 10³ cells/cm².

-

Allow cells to adhere and grow to 70-80% confluency.

-

Aspirate the growth medium and replace it with ODM.

-

Add this compound to the ODM at various final concentrations (e.g., 0, 0.01, 0.1, 1.0 µM). The control group should receive ODM with the same concentration of DMSO vehicle.

-

Change the medium every 2-3 days for the duration of the experiment (up to 21 days).[8][9]

-

Alkaline Phosphatase (ALP) Activity Assay and Staining (Day 7)

ALP is an early marker of osteoblast differentiation.[10]

-

Protocol for ALP Activity (Quantitative):

-

Wash cells in a 24-well plate twice with PBS.

-

Lyse the cells with 200 µL of 0.1% Triton X-100.

-

Transfer 10 µL of the cell lysate to a 96-well plate.[11]

-

Add 100 µL of p-nitrophenyl phosphate (pNPP) substrate solution.[11]

-

Incubate at 37°C for 30 minutes in the dark.[12]

-

Stop the reaction by adding 50 µL of 1 N NaOH.[11]

-

Measure the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein content of the lysate, determined by a BCA or Bradford assay.[9]

-

-

Protocol for ALP Staining (Qualitative):

Matrix Mineralization Assay - Alizarin Red S Staining (Day 21)

Alizarin Red S (ARS) stains calcium deposits, indicating late-stage osteoblast differentiation and matrix mineralization.[9][15]

-

Protocol for ARS Staining:

-

Wash cells in a 24-well plate twice with PBS.

-

Fix the cells with 4% paraformaldehyde or 10% formalin for 30 minutes at room temperature.[9][16]

-

Wash the fixed cells three times with deionized water.

-

Add 1 mL of 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[9][15]

-

Aspirate the ARS solution and wash the cells 3-5 times with deionized water to remove excess stain.[15]

-

Add PBS to the wells and visualize the red-orange mineralized nodules under a microscope.

-

-

Protocol for ARS Quantification:

Gene Expression Analysis by RT-qPCR (Day 7)

Analyze the mRNA expression of key osteogenic marker genes.

-

Target Genes:

-

Runx2: A master transcription factor for osteoblast differentiation.[2][17]

-

Alpl (Alkaline Phosphatase): Early differentiation marker.

-

Bmp2: A potent osteogenic protein.[5]

-

Sp7 (Osterix): A transcription factor downstream of Runx2.

-

Bglap (Osteocalcin): A late marker of osteoblast differentiation.[2][5]

-

Actb (β-actin) or Gapdh: Housekeeping genes for normalization.

-

-

Procedure:

-

Lyse cells cultured in 6-well plates and isolate total RNA using a commercial kit (e.g., RNeasy Kit).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes.[18]

-

The reaction steps typically include an initial activation at 95°C, followed by 40 cycles of denaturation (95°C) and annealing/extension (60°C).[18]

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the control group.

-

Protein Expression Analysis by Western Blot (Day 7 or 14)

Assess the protein levels of key osteogenic markers.

-

Target Proteins:

-

Procedure:

-

Lyse cells from 6-well plates in RIPA buffer with protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against target proteins (e.g., anti-RUNX2, anti-OCN) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band density using software like ImageJ and normalize to the loading control.

-

Involved Signaling Pathways

Studies suggest that this compound promotes osteogenesis by modulating key signaling pathways.[2]

BMP2/Smad Pathway

This compound has been shown to promote osteogenesis partly through the BMP2/Smad pathway.[2][20] BMP2 is a critical signaling molecule that induces the expression of osteoblast marker genes.[5]

WNT/β-catenin Pathway

The WNT/β-catenin signaling pathway is also implicated in the pro-osteogenic effects of this compound, which has been shown to increase the expression of β-catenin and LRP5.[2][17]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Osteogenic effects of antihypertensive drug this compound on mouse MC3T3-E1 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the antihypertensive drug this compound on osteoblast function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the antihypertensive drug this compound on osteoblast function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. A potent 1,4-dihydropyridine L-type calcium channel blocker, this compound, promotes osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of various antihypertensive drugs on the function of osteoblast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ixcellsbiotech.com [ixcellsbiotech.com]

- 9. benchchem.com [benchchem.com]

- 10. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2.3. Alkaline Phosphatase (ALP) Activity Assay and ALP Staining [bio-protocol.org]

- 12. Alkaline phosphatase activity [bio-protocol.org]

- 13. cellntec.com [cellntec.com]

- 14. Differentiation of Primary Human Osteoblasts [sigmaaldrich.com]

- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 16. oricellbio.com [oricellbio.com]

- 17. Effects of the 1, 4-dihydropyridine L-type calcium channel blocker this compound on bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Osteogenic effects of antihypertensive drug this compound on mouse MC3T3-E1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Clinical Trials Evaluating the Efficacy of Benidipine

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide the design and execution of robust clinical trials to evaluate the efficacy of Benidipine, a dihydropyridine calcium channel blocker. This compound is indicated for the treatment of hypertension and angina pectoris.[1][2][3]

Introduction to this compound

This compound is a potent, long-acting calcium channel blocker that uniquely inhibits L-type, N-type, and T-type calcium channels.[1][2][4] This triple-blocking action contributes to its significant antihypertensive and anti-anginal effects. By preventing calcium influx into vascular smooth muscle and cardiac cells, this compound leads to vasodilation, reduced peripheral vascular resistance, and decreased myocardial oxygen demand.[2][5] Beyond its primary indications, studies suggest this compound may offer renal and cardioprotective benefits.[4][6][7]

Key Pharmacological Properties:

| Property | Description |

| Mechanism of Action | Inhibits L-type, N-type, and T-type voltage-gated calcium channels.[1][2][4] |

| Primary Indications | Hypertension, Angina Pectoris.[1][3] |

| Pharmacokinetics | Rapidly absorbed orally, reaching maximum concentration in approximately 2 hours.[1][8] It is highly protein-bound and metabolized primarily by CYP3A4 and CYP3A5.[1] |

| Reported Efficacy | Effectively reduces systolic and diastolic blood pressure.[1][8] Long-term studies have shown a significant reduction in blood pressure and a favorable safety profile in elderly patients.[9][10] |

Signaling Pathway of this compound

The primary mechanism of action of this compound involves the blockade of voltage-gated calcium channels in vascular smooth muscle cells and cardiomyocytes. This action disrupts the signaling cascade that leads to muscle contraction.

Caption: Mechanism of action of this compound.

Clinical Trial Design and Protocols

Phase III Randomized, Double-Blind, Active-Controlled Study for Hypertension

This protocol outlines a multicenter, randomized, double-blind, active-controlled, parallel-group study to evaluate the efficacy and safety of this compound compared to a standard-of-care calcium channel blocker (e.g., Amlodipine) in patients with mild to moderate essential hypertension.

3.1.1. Study Objectives

-

Primary Objective: To demonstrate that this compound is non-inferior to the active comparator in reducing sitting systolic blood pressure (SBP) from baseline after 12 weeks of treatment.

-

Secondary Objectives:

-

To compare the change in sitting diastolic blood pressure (DBP) from baseline to 12 weeks.

-

To assess the proportion of patients achieving target blood pressure (<140/90 mmHg).[9]

-

To evaluate the 24-hour ambulatory blood pressure monitoring (ABPM) profile.

-

To assess the safety and tolerability of this compound.

-

3.1.2. Patient Population

-

Inclusion Criteria:

-

Male or female patients aged 18-75 years.

-

Diagnosed with mild to moderate essential hypertension (mean sitting SBP ≥ 140 mmHg and < 180 mmHg, and/or mean sitting DBP ≥ 90 mmHg and < 110 mmHg).

-

Willing and able to provide written informed consent.

-

-

Exclusion Criteria:

3.1.3. Study Design and Procedures

Caption: Clinical trial workflow for hypertension study.

3.1.4. Intervention and Control

-

Investigational Product: this compound hydrochloride tablets (4 mg).

-

Active Comparator: Amlodipine besylate tablets (5 mg).

-

Dosing Regimen:

-

Initial Dose: this compound 4 mg once daily or Amlodipine 5 mg once daily.

-

Dose Titration: If target blood pressure is not achieved at Week 4, the dose may be uptitrated to this compound 8 mg once daily or Amlodipine 10 mg once daily.

-

3.1.5. Outcome Measures

| Outcome | Measurement | Timepoints |

| Primary Efficacy | Change from baseline in mean sitting SBP | Baseline, Week 12 |

| Secondary Efficacy | Change from baseline in mean sitting DBP | Baseline, Weeks 4, 8, 12 |

| Proportion of patients achieving target BP | Weeks 4, 8, 12 | |

| Change from baseline in 24-hour mean SBP and DBP (ABPM) | Baseline, Week 12 | |

| Safety | Incidence of adverse events (AEs) and serious adverse events (SAEs) | Throughout the study |

| Vital signs, physical examinations, 12-lead ECG, and laboratory tests | Screening, Baseline, Weeks 4, 8, 12 |

3.1.6. Statistical Analysis

-

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.

-

A non-inferiority margin for the difference in mean change in sitting SBP will be pre-specified (e.g., 3 mmHg).

-

An analysis of covariance (ANCOVA) model will be used to compare the change from baseline in SBP and DBP between the two treatment groups, with baseline blood pressure as a covariate.

-

The proportion of patients achieving target blood pressure will be compared using a chi-square test.

-

Safety data will be summarized descriptively.

Phase IIb Dose-Response Study for Angina Pectoris

This protocol outlines a randomized, double-blind, placebo-controlled, parallel-group study to evaluate the dose-response relationship of this compound in patients with chronic stable angina.

3.2.1. Study Objectives

-

Primary Objective: To evaluate the effect of different doses of this compound on the change in total exercise duration from baseline to Week 8, as assessed by a standardized exercise tolerance test (ETT).

-

Secondary Objectives:

-

To assess the change in time to onset of angina during ETT.

-

To evaluate the change in the frequency of angina attacks and nitroglycerin consumption.

-

To characterize the safety and tolerability of different doses of this compound.

-

3.2.2. Patient Population

-

Inclusion Criteria:

-

Male or female patients aged 40-80 years with a documented history of chronic stable angina for at least 3 months.

-

Positive ETT at screening.

-

Stable anti-anginal medication regimen for at least 4 weeks prior to screening.

-

-

Exclusion Criteria:

-

Unstable angina or recent myocardial infarction.

-

Clinically significant valvular heart disease or cardiomyopathy.

-

Uncontrolled hypertension or hypotension.

-

Contraindications to exercise testing.

-

3.2.3. Logical Relationship of Study Design

Caption: Logical flow of the angina dose-response study.

3.2.4. Experimental Protocol: Standardized Exercise Tolerance Test (ETT)

-

Patient Preparation: Patients should abstain from caffeine and smoking for at least 3 hours before the test. Concomitant medications with potential effects on heart rate and blood pressure should be documented.

-

Protocol: A standardized protocol (e.g., Bruce protocol) should be used for all tests.

-

Baseline Measurements: Record resting heart rate, blood pressure, and a 12-lead ECG.

-

Exercise: The patient exercises on a treadmill with progressively increasing speed and incline.

-

Monitoring: Continuously monitor ECG, heart rate, and blood pressure at regular intervals during exercise and recovery.

-

Endpoints: The test is terminated upon reaching maximal exertion, development of significant symptoms (e.g., severe angina, dyspnea), or specific ECG changes or blood pressure responses.

-

Data Collection: Record the total exercise duration, time to onset of angina, and reason for termination.

Data Presentation

Quantitative data from clinical trials should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Baseline Demographics and Clinical Characteristics

| Characteristic | This compound (N=...) | Active Control (N=...) | Placebo (N=...) | Total (N=...) |

| Age (years), mean (SD) | ||||

| Gender, n (%) | ||||

| Male | ||||

| Female | ||||

| Race, n (%) | ||||

| Caucasian | ||||

| Asian | ||||

| Black | ||||

| Other | ||||

| Sitting SBP (mmHg), mean (SD) | ||||

| Sitting DBP (mmHg), mean (SD) | ||||

| Heart Rate (bpm), mean (SD) |

Table 2: Summary of Efficacy Results (Hypertension Study)

| Outcome | This compound (N=...) | Active Control (N=...) | Difference (95% CI) | p-value |

| Change from Baseline in Sitting SBP (mmHg) | ||||

| Baseline, mean (SD) | ||||

| Week 12, mean (SD) | ||||

| Mean Change (SD) | ||||

| Change from Baseline in Sitting DBP (mmHg) | ||||

| Baseline, mean (SD) | ||||

| Week 12, mean (SD) | ||||

| Mean Change (SD) | ||||

| Patients Achieving Target BP at Week 12, n (%) |

Table 3: Summary of Efficacy Results (Angina Study)

| Outcome | Placebo (N=...) | This compound 2mg (N=...) | This compound 4mg (N=...) | This compound 8mg (N=...) |

| Change in Total Exercise Duration (sec) | ||||

| Baseline, mean (SD) | ||||

| Week 8, mean (SD) | ||||

| Mean Change (SD) | ||||

| Change in Time to Angina Onset (sec) | ||||

| Baseline, mean (SD) | ||||

| Week 8, mean (SD) | ||||

| Mean Change (SD) | ||||

| Weekly Angina Attacks, mean (SD) | ||||

| Baseline | ||||

| Week 8 |

References

- 1. This compound | C28H31N3O6 | CID 656668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. Pharmacological, pharmacokinetic, and clinical properties of this compound hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. STERIS PHARMA | this compound Hydrochloride 4 mg Tablet – Composition, Uses, Dosage & Side Effects Explained [sterisonline.com]

- 7. Effects of this compound, a Long-Acting T-Type Calcium Channel Blocker, on Home Blood Pressure and Renal Function in Patients with Essential Hypertension | springermedicine.com [springermedicine.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Antihypertensive efficacy and safety of this compound and its effects on cardiac structure and function in elderly Chinese patients with mild to moderate hypertension: an open-label, long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of this compound therapy of essential hypertension in elderly Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for UPLC-MS/MS Identification of Benidipine and its Metabolites in Biological Samples

Introduction

Benidipine is a dihydropyridine calcium channel blocker utilized as an antihypertensive and antianginal agent. Monitoring its in vivo concentrations and identifying its metabolic fate are crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes 3A4 and 3A5.[1][2][3] The major metabolic pathways include the dehydrogenation of the dihydropyridine ring to form dehydrothis compound and N-debenzylation to produce N-desbenzylthis compound.[1][2][3] Other reported metabolic transformations include hydrolysis of the ester moiety, hydroxylation of the methyl group, and decarboxylation.[4] This document provides a detailed UPLC-MS/MS method for the sensitive and selective quantification of this compound and its primary metabolites in biological matrices such as plasma.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the UPLC-MS/MS analysis of this compound and its metabolites.

Table 1: UPLC-MS/MS Instrument Parameters

| Parameter | Setting |

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Refer to Table 2 |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 1 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 450°C |

| Desolvation Gas | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 2: UPLC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.5 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 95 | 5 |

| 4.0 | 95 | 5 |

Table 3: MRM Transitions and MS Parameters for this compound and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 512.2 | 364.2 | 40 | 25 |

| N-desbenzylthis compound | 422.2 | 364.2 | 40 | 25 |

| Dehydrothis compound | 510.2 | 362.2 | 40 | 28 |

| Azelnidipine (IS) | 583.3 | 297.1 | 45 | 30 |

Table 4: Method Validation Parameters

| Parameter | This compound |

| Linearity Range | 0.0204 - 3.066 ng/mL |

| LLOQ | 0.0204 ng/mL |

| Intra-day Precision (%CV) | 12.1% at 0.1 ng/mL, 17.4% at 0.02 ng/mL |

| Extraction Recovery | 75% - 83.6% |

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for this compound extraction from plasma.[5][6]

-

Materials:

-

Human plasma samples

-

This compound, N-desbenzylthis compound, and dehydrothis compound analytical standards

-

Azelnidipine (or other suitable internal standard)

-

Methyl tert-butyl ether (MTBE)

-

5 M NaOH

-

Reconstitution solution (50:50 Methanol:Water)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Spike with the internal standard solution (e.g., Azelnidipine).

-

Add 50 µL of 5 M NaOH to alkalinize the sample.

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 200 µL of the reconstitution solution.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to a UPLC vial for analysis.

-

2. UPLC-MS/MS Analysis

-

Procedure:

-

Set up the UPLC-MS/MS system with the parameters outlined in Tables 1, 2, and 3.

-

Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

-

Inject 1 µL of the prepared sample onto the UPLC system.

-

Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 3.

-

Process the data using appropriate software to quantify the concentrations of this compound and its metabolites against a calibration curve prepared in blank plasma.

-

Visualizations

Caption: Metabolic pathway of this compound.

Caption: UPLC-MS/MS experimental workflow.

References

- 1. This compound | C28H31N3O6 | CID 656668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Characterization of this compound and its enantiomers' metabolism by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating Benidipine's Effect on Endothelial Nitric Oxide Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benidipine, a dihydropyridine calcium channel blocker, is recognized for its therapeutic effects in managing hypertension and angina pectoris.[1][2] Beyond its primary role in blocking L, N, and T-type calcium channels, emerging evidence highlights its protective effects on vascular endothelial cells, partly through the enhancement of endothelial nitric oxide (NO) production.[1][3] Nitric oxide, a critical signaling molecule synthesized by endothelial nitric oxide synthase (eNOS), plays a pivotal role in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion, thereby maintaining vascular homeostasis.

These application notes provide detailed protocols for cell-based assays to investigate and quantify the effects of this compound on endothelial NO release. The methodologies described herein are essential for researchers in cardiovascular pharmacology and drug development seeking to elucidate the vascular benefits of this compound and similar therapeutic agents.

Mechanism of Action: this compound and Endothelial Nitric Oxide Synthase

This compound stimulates endothelial NO production through a multi-faceted mechanism. Studies have shown that this compound augments both the expression and enzymatic activity of eNOS in endothelial cells.[1][2] This leads to an increased synthesis of NO and the subsequent accumulation of its second messenger, cyclic guanosine monophosphate (cGMP), promoting vasorelaxation.[1] The signaling cascade often involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation of eNOS at its activating site, Serine 1177.[4][5][6]

Data Presentation: Quantitative Effects of this compound on Nitric Oxide Release

The following tables summarize the quantitative data from studies investigating the impact of this compound on endothelial NO production and related markers.

Table 1: Effect of this compound on eNOS Expression and Activity

| Cell Type | This compound Concentration (µM) | Duration of Treatment | Measured Parameter | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.3 - 10 | 24 hours | eNOS Expression | Augmented | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.3 - 10 | 24 hours | Total eNOS Enzymatic Activity | Augmented | [1] |

| Renovascular Hypertensive Rat Left Ventricle | 5 mg/kg/day | 6 weeks | eNOS mRNA Expression | Significantly Reversed Suppression | [2] |

| Renovascular Hypertensive Rat Left Ventricle | 5 mg/kg/day | 6 weeks | Nitrite Production | Significantly Reversed Suppression | [2] |

Table 2: Effect of this compound on Nitric Oxide Production and cGMP Accumulation

| Cell Type/Tissue | This compound Concentration | Duration of Treatment | Measured Parameter | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.3 - 10 µM | 24 hours | NO Production | Promoted | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.3 - 10 µM | 24 hours | cGMP Accumulation | Promoted | [1] |

Experimental Protocols

Detailed methodologies for two key cell-based assays to measure endothelial NO release are provided below.

Protocol 1: Indirect Measurement of Nitric Oxide using the Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the cell culture supernatant.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells